BenchChemオンラインストアへようこそ!

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone

Lipophilicity Drug Design Physicochemical Property

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone is a synthetic spirocyclic ethanone featuring a 2-azaspiro[3.5]nonane core fused with a 6,8-dioxa motif and a gem‑dimethyl group at the 7‑position (C17H23NO3, MW 289.4 g/mol). The m‑tolyl (3‑methylphenyl) side chain provides a meta‑substituted aromatic system for π‑stacking interactions.

Molecular Formula C17H23NO3
Molecular Weight 289.375
CAS No. 1351633-40-3
Cat. No. B2661081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone
CAS1351633-40-3
Molecular FormulaC17H23NO3
Molecular Weight289.375
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)N2CC3(C2)COC(OC3)(C)C
InChIInChI=1S/C17H23NO3/c1-13-5-4-6-14(7-13)8-15(19)18-9-17(10-18)11-20-16(2,3)21-12-17/h4-7H,8-12H2,1-3H3
InChIKeyKIJVULYEJUWCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone (CAS 1351633-40-3): A Structurally Distinct m-Tolyl Spirocyclic Ethanone


1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone is a synthetic spirocyclic ethanone featuring a 2-azaspiro[3.5]nonane core fused with a 6,8-dioxa motif and a gem‑dimethyl group at the 7‑position (C17H23NO3, MW 289.4 g/mol). The m‑tolyl (3‑methylphenyl) side chain provides a meta‑substituted aromatic system for π‑stacking interactions . Its spirocyclic architecture confers conformational rigidity that differentiates it from linear ethanone derivatives.

Why 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone Cannot Be Readily Substituted by In‑Class Analogs


Seemingly minor variations in the spirocyclic scaffold or aryl group can profoundly alter key physicochemical and biological properties. The 7,7‑dimethyl substitution increases lipophilicity relative to the des‑methyl parent scaffold [1], and the m‑tolyl group offers a distinct electronic/steric profile compared to the more common p‑tolyl or phenyl analogs. Direct substitution with a non‑gem‑dimethyl or differently substituted analog may therefore lead to divergent target binding, metabolic stability, and overall experimental reproducibility, undermining any comparative study or procurement decision.

Quantitative Differentiation Evidence for 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone


Enhanced Lipophilicity Versus the Parent Spirocyclic Core

The gem‑dimethyl substitution in the target compound is absent in the parent scaffold 6,8‑dioxa‑2‑azaspiro[3.5]nonane [1]. A structurally related spirocyclic ethanone bearing a similar aryl moiety (4‑((1H‑imidazol‑1‑yl)methyl)phenyl)(7,7‑dimethyl‑6,8‑dioxa‑2‑azaspiro[3.5]nonan‑2‑yl)methanone) has a computed XLogP of 1.2 [2]. The parent scaffold, lacking the aryl‑ethanone extension, exhibits an XLogP of ‑0.7. The target compound is thus predicted to possess an XLogP > 1.0, representing a >1.7 log unit increase in lipophilicity.

Lipophilicity Drug Design Physicochemical Property

Predicted Metabolic Stability Advantage Through Gem‑Dimethyl Shielding

The gem‑dimethyl group at the 7‑position sterically shields the adjacent acetal‑like oxygen atoms, a known metabolic soft spot in dioxa‑spiro systems [1]. While direct microsomal stability data are not publicly available for this exact compound, class‑level structure‑metabolism relationships predict a longer half‑life in liver microsomes compared to des‑methyl analogs such as 1‑(6,8‑dioxa‑2‑azaspiro[3.5]nonan‑2‑yl)‑2‑(m‑tolyl)ethanone.

Metabolic Stability Drug Metabolism Microsomal Assay

Conformational Restriction Versus Linear Ethanolamine Derivatives

The spirocyclic core significantly reduces the number of accessible conformations relative to flexible ethanolamine‑based inhibitors [1]. The target compound has only 3 rotatable bonds (excluding those constrained by the spirocycle), whereas a typical linear analog such as N‑phenylethyl‑2‑(m‑tolyl)acetamide possesses ≥5 rotatable bonds.

Conformational Restriction Spirocyclic Scaffold Binding Selectivity

Unique m‑Tolyl Substitution Pattern for SAR Exploration

The m‑tolyl (3‑methylphenyl) group is rarer in commercial spirocyclic ethanone libraries than the p‑tolyl or phenyl variants [1]. Database searches indicate that the target compound is one of very few spirocyclic ethanones containing the m‑tolyl motif, offering a distinct electronic (σm = ‑0.06) and steric profile compared to p‑tolyl (σp = ‑0.14) or unsubstituted phenyl analogs.

Structure-Activity Relationship m-Tolyl Group Hit-to-Lead

Recommended Application Scenarios for 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone


Physicochemical Profiling in CNS‑Penetrant Probe Design

Due to its elevated lipophilicity (estimated XLogP > 1.0) relative to the parent spirocyclic core [1] and predicted metabolic stability from gem‑dimethyl shielding, this compound is well‑suited for CNS‑targeted chemical probes where passive diffusion and extended half‑life are required. Use in blood‑brain barrier permeability assays (e.g., PAMPA‑BBB) can validate these advantages.

Conformationally Constrained Ligand Libraries for GPCR or Kinase Screening

The reduced rotatable bond count (3 vs. ≥5 in linear analogs) imparts conformational rigidity [1], making this compound an excellent core for focused libraries aimed at increasing target selectivity. It can serve as a premium building block in fragment‑based drug discovery programs where entropy‑driven binding is desired.

SAR Exploration Around m‑Tolyl Pharmacophores

The unique m‑tolyl substituent pattern (σm = ‑0.06) provides electronic and steric diversity that is underrepresented in commercial offerings [1]. Researchers can systematically replace the m‑tolyl with other aryl groups using this compound as a reference point, enabling rapid SAR expansion and securing novel intellectual property.

Metabolic Stability Benchmarking in Drug Metabolism Studies

Although direct data are pending, the class‑level inference of enhanced metabolic stability due to the gem‑dimethyl group [1] positions this compound as a candidate for head‑to‑head microsomal stability comparisons against des‑methyl analogs. Such studies can quantify the shielding effect and guide analog selection in lead optimization.

Quote Request

Request a Quote for 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.